![molecular formula C15H16O3 B5789142 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In
Mécanisme D'action
The mechanism of action of 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is complex and involves multiple pathways. One of the major mechanisms is its ability to scavenge free radicals and reduce oxidative stress. 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also inhibits the activity of pro-inflammatory cytokines and enzymes, reducing inflammation. In addition, 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, preventing their growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has several biochemical and physiological effects. It has been shown to improve lipid metabolism, reducing the levels of cholesterol and triglycerides in the blood. 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also has a protective effect on the liver, reducing the risk of liver damage caused by toxins. Furthermore, 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Moreover, it has low toxicity and is generally safe for use in laboratory studies. However, one of the limitations of 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is its low solubility in water, which may affect its bioavailability and absorption in the body.
Orientations Futures
There are several future directions for research on 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, particularly in the treatment of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Furthermore, there is a need for further studies to elucidate the mechanism of action of 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one and its effects on different cell types and tissues.
Méthodes De Synthèse
4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is commonly synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin, which can be further purified using various chromatographic techniques. Other methods of synthesis include the use of microbial and enzymatic processes, which have been shown to produce high yields of pure 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one.
Applications De Recherche Scientifique
4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. Its antioxidant properties have been shown to protect against oxidative stress-induced damage, which is implicated in many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. Moreover, studies have suggested that 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one may have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)6-7-17-12-4-5-13-11(3)8-15(16)18-14(13)9-12/h4-6,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVMLVDKAOJOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

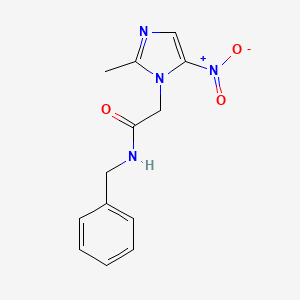
![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)
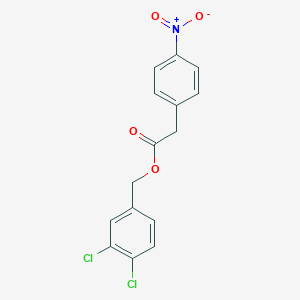
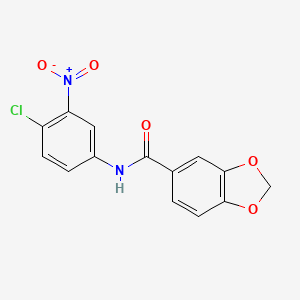
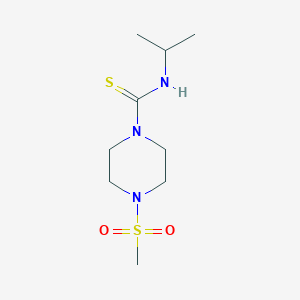
![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)



![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)

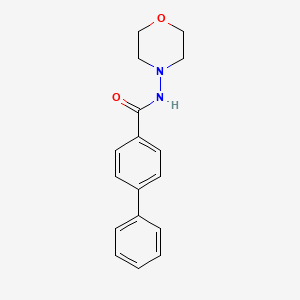
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)